5-Bromo-7-methyl-1(2H)-isoquinolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-8-7(9(11)5-6)2-3-12-10(8)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUWCZSCZRCUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CNC2=O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Biological Evaluation and Mechanistic Studies of 5 Bromo 7 Methyl 1 2h Isoquinolinone and Its Derivatives
In Vitro Anti-Proliferative and Anticancer Activity
The evaluation of novel chemical entities for their ability to curb the proliferation of cancer cells is a cornerstone of oncology research. While direct studies on 5-Bromo-7-methyl-1(2H)-isoquinolinone are not extensively documented in publicly available research, studies on structurally similar isoquinolinone derivatives provide insights into the potential anti-proliferative profile of this compound class.
Screening Against Human Cancer Cell Lines
Research into compounds with a similar isoquinoline (B145761) core has demonstrated a spectrum of activity against various human cancer cell lines. For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been screened against a panel of 60 human cancer cell lines, including those from leukemia, as well as lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast cancers. This broad screening approach is crucial for identifying the specific cancer types that may be most susceptible to this class of compounds.
Assessment of Growth Inhibition and Cell Viability
The primary measure of a compound's anticancer potential in vitro is its ability to inhibit the growth of cancer cells. This is often quantified by the GI50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. Further assessments determine the total growth inhibition (TGI) and the lethal concentration (LC50), which is the concentration that kills 50% of the cells. For example, certain 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have shown significant growth inhibitory effects across a wide range of cell lines.
Analysis of Compound Selectivity Profiles
An ideal anticancer agent would selectively target cancer cells while sparing normal, healthy cells. The selectivity of isoquinolinone derivatives has been a focus of investigation. Studies have revealed that certain derivatives exhibit preferential activity against specific cancer sub-panels. For example, some 3-aminoisoquinolinone derivatives have demonstrated selectivity towards breast cancer cell lines. This selectivity is a critical factor in the early stages of drug development, as it suggests a potential for targeted therapy with fewer side effects.
Investigation of Anti-Inflammatory Potential
Inflammation is a key process in numerous diseases, and the search for new anti-inflammatory agents is ongoing. The anti-inflammatory properties of isoquinoline-based compounds have been explored in various in vitro models. For instance, novel isoquinoline-1-carboxamide (B73039) derivatives have been synthesized and evaluated for their effects on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced microglial cells. nih.gov
These studies have shown that certain derivatives can potently suppress the release of key inflammatory molecules such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), without causing significant cell death. nih.gov The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the MAPKs/NF-κB pathway, which are central to the inflammatory response. nih.gov The ability of some derivatives to also reverse the suppression of the anti-inflammatory cytokine IL-10 further highlights their potential as modulators of the inflammatory cascade. nih.gov
Evaluation of Antimicrobial Activities
The rising threat of antibiotic resistance has spurred the search for new antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have been investigated for their potential to combat microbial infections.
Antibacterial Activity
The antibacterial potential of isoquinoline derivatives has been tested against a range of bacterial species. For example, a novel synthetic isoquinoline derivative, 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa. internationalscholarsjournals.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a key parameter in these studies.
Research has also delved into the mechanisms by which these compounds exert their antibacterial effects. Some isoquinoline derivatives have been found to down-regulate the expression of important virulence factors in bacteria. internationalscholarsjournals.com Furthermore, proteomic studies have revealed that these compounds can inhibit or down-regulate the expression of proteins crucial for bacterial processes like quorum sensing and maintenance of membrane integrity. internationalscholarsjournals.com
Antifungal Activity
The investigation into the antifungal properties of isoquinoline derivatives has been a subject of scientific inquiry. Studies have explored the synthesis of novel isoquinoline derivatives and their subsequent evaluation for in vitro antifungal activity against various plant pathogenic fungi. For instance, some novel 3,4-dihydroisoquinoline (B110456) derivatives have demonstrated significant inhibition rates against Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn Additionally, research into fused isoxazoline/isoquinolinone hybrids has revealed promising antifungal activity. nih.gov However, specific studies detailing the antifungal activity of this compound against human or animal fungal pathogens were not identified in the reviewed literature.
Anti-Parasitic Activity (e.g., Anti-Trypanosoma cruzi)
The isoquinoline scaffold is recognized for its potential in the development of anti-parasitic agents. Research has been conducted on various derivatives for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. One study highlighted a potent 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative with significant in vitro activity against T. cruzi amastigotes, with an EC50 value of 500 nM. nih.gov This particular derivative was also shown to be bioactivated by type 1 nitroreductases in the parasite. nih.gov Another class of related compounds, tryptanthrins, which includes an 8-bromo substituted analog, has also demonstrated submicromolar activity against Trypanosoma brucei. nih.gov While these findings underscore the potential of bromo-substituted quinolinone and related heterocyclic systems as anti-trypanosomal agents, specific studies on the anti-parasitic activity of this compound were not found in the available literature.
Enzyme Inhibition Studies
The inhibitory activity of this compound and its derivatives against various enzymes has been a significant area of investigation, with implications for several therapeutic fields, most notably oncology.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
The isoquinolinone core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov PARP inhibitors are a class of therapeutic agents that have shown particular efficacy in cancers with deficiencies in DNA repair mechanisms. nih.govnih.gov The isoquinolinone scaffold is a key feature in several second-generation PARP-1 inhibitors. nih.gov While specific IC50 values for this compound are not detailed in the reviewed literature, the broader class of isoquinolinone derivatives has been extensively studied.
| Compound Class | Reported Activity | Significance |
|---|---|---|
| Isoquinolinone Derivatives | Act as potent inhibitors of PARP-1. nih.gov | This class of compounds is a foundational scaffold for the development of PARP-1 targeted cancer therapies. nih.gov |
| Clinically Tested PARP Inhibitors (e.g., Olaparib) | Exhibit low nanomolar IC50 values against PARP-1. www.gub.uy | Demonstrates the therapeutic potential of potent PARP inhibition in oncology. www.gub.uy |
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a key negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. nih.gov The inhibition of HPK1 can enhance anti-tumor immune responses. nih.gov Recent research has identified the quinolin-2(1H)-one scaffold, a close structural analog of isoquinolin-1(2H)-one, as a novel inhibitor of HPK1. mdpi.com One such derivative, ISR-03, demonstrated an IC50 value of 43.9 ± 0.134 µM in kinase inhibition assays. mdpi.com This finding suggests that the broader isoquinolinone class, including this compound, may warrant investigation as potential HPK1 inhibitors.
| Compound Scaffold | Derivative Example | Reported IC50 |
|---|---|---|
| Quinolin-2(1H)-one | ISR-03 | 43.9 ± 0.134 µM mdpi.com |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a significant target for the development of anti-cancer therapies. nih.gov A variety of heterocyclic compounds, including quinazoline (B50416) derivatives, have been explored as VEGFR-2 inhibitors. nih.gov While the isoquinolinone scaffold is structurally related to these inhibitors, specific studies detailing the VEGFR-2 inhibitory activity of this compound were not identified in the reviewed literature.
Estrogen Receptor Alpha (ERα) Inhibition
Estrogen Receptor Alpha (ERα) is a crucial target in the treatment of hormone-receptor-positive breast cancer. nih.gov Therapeutic strategies often involve the use of selective estrogen receptor modulators (SERMs) or selective estrogen receptor downregulators (SERDs) to block the proliferative signals mediated by estrogen. nih.gov While various chemical scaffolds have been investigated for their ability to antagonize ERα, there is no specific information in the reviewed literature regarding the ERα inhibitory activity of this compound or its direct derivatives.
Protein Kinase B (PKB) Modulatory Effects
Currently, there is no publicly available research data detailing the specific modulatory effects of this compound or its direct derivatives on Protein Kinase B (PKB), also known as Akt.
Cdc25B Phosphatase Inhibition
The cell division cycle 25 (Cdc25) phosphatases are crucial regulators of the cell cycle and have been identified as potential targets for anticancer therapies due to their overexpression in many tumors. nih.gov While direct studies on this compound are not available, research on related isoquinoline compounds, specifically isoquinoline quinones, has demonstrated inhibitory activity against Cdc25 phosphatases.
One study identified caulibugulones, cytotoxic isoquinoline quinones isolated from the marine bryozoan Caulibugula intermis, as selective in vitro inhibitors of the Cdc25 family of protein phosphatases. nih.gov The inhibitory mechanism of caulibugulone A against Cdc25B was found to be irreversible and likely involved the direct oxidation of the enzyme. nih.gov This compound was shown to directly inhibit cellular Cdc25B activity, leading to cell cycle arrest in both the G1 and G2/M phases. nih.gov These findings suggest that the isoquinoline scaffold can be a basis for the development of Cdc25B inhibitors. Further investigation is required to determine if this compound or its derivatives possess similar inhibitory activity.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, and their inhibition is a key strategy in the development of anticancer drugs. nih.gov Although no studies have specifically reported on the Aurora kinase inhibitory activity of this compound, research on other heterocyclic compounds with similar structural motifs has shown promise.
For instance, various small molecule inhibitors of Aurora kinases have been developed, and some are currently in clinical trials. nih.gov These inhibitors typically target the ATP-binding pocket of the kinase. Given the structural diversity of known Aurora kinase inhibitors, it is plausible that derivatives of isoquinolinone could be designed to target these enzymes. However, without specific experimental data for this compound, its potential as an Aurora kinase inhibitor remains speculative.
Cholinesterase Inhibitory Activity
Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. This mechanism is the basis for treatments of conditions such as Alzheimer's disease. nih.gov Research has shown that various isoquinoline alkaloids possess cholinesterase inhibitory activity.
A study investigating thirty-four isoquinoline alkaloids found that several compounds exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Berberine, an isoquinoline alkaloid, demonstrated potent dual inhibition of both AChE and BChE, with an IC50 value for AChE comparable to the reference drug galanthamine. nih.gov Palmatine and (-)-corydalmine were also identified as promising cholinesterase inhibitors. nih.gov These findings highlight the potential of the isoquinoline scaffold in the design of new cholinesterase inhibitors. The specific cholinesterase inhibitory activity of this compound has not been reported, but the general activity of the compound class suggests it could be a subject for future investigation.
| Compound | Target Enzyme | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Berberine | AChE | 0.72 ± 0.04 | nih.gov |
| Galanthamine (Reference) | AChE | 0.74 ± 0.01 | nih.gov |
| Palmatine | AChE | 6.29 ± 0.61 | nih.gov |
| β-allocryptopine | AChE | 10.62 ± 0.45 | nih.gov |
| (-)-sinactine | AChE | 11.94 ± 0.44 | nih.gov |
| dehydrocavidine | AChE | 15.01 ± 1.87 | nih.gov |
Receptor Modulatory Research
The interaction of this compound and its derivatives with various receptors has been a subject of scientific inquiry, particularly in the context of melatonin (B1676174) and dopamine (B1211576) receptors.
Melatonin receptors, MT1 and MT2, are G protein-coupled receptors that are key targets for the treatment of sleep disorders and other conditions. nih.gov The development of subtype-selective compounds has been challenging due to the high conservation of the melatonin binding pocket. nih.govresearchgate.net
A study focused on elucidating the structural basis of MT2-selectivity for a panel of isoquinolinone derivatives has provided valuable insights. nih.govresearchgate.net Through molecular modeling, ligand docking, and site-directed mutagenesis, researchers identified key residues involved in the interaction with these compounds. nih.gov The study found that certain substitutions on the isoquinolinone scaffold could confer selectivity for the MT2 receptor. nih.govresearchgate.net For example, isoquinolinones with a 3-methoxybenzyloxyl substituent were not affected by an alanine (B10760859) substitution at His208 of the MT2 receptor, unlike melatonin. nih.gov Furthermore, specific mutations in the MT1 receptor allowed some previously inactive isoquinolinones to act as agonists. nih.gov These findings suggest that the isoquinolinone core structure is a promising scaffold for developing selective melatonin receptor modulators. While the specific selectivity profile of this compound was not detailed in this study, the research provides a strong basis for its potential to be engineered for selective MT1 or MT2 receptor activity.
| Compound Type | Receptor Target | Key Finding | Reference |
|---|---|---|---|
| Isoquinolinone derivatives | MT1 and MT2 | Structural modifications can confer MT2 selectivity. | nih.govresearchgate.net |
| Isoquinolinones with 3-methoxybenzyloxyl substituent | MT2 | Unaffected by alanine substitution at His208, unlike melatonin. | nih.gov |
| Isoquinolinone antagonist with 4-methoxybenzyloxyl moiety | MT2 mutants | Became an agonist at mutants with alanine substitutions at His208, Tyr294, or Tyr298. | nih.gov |
Dopamine receptors, particularly the D2 subtype, are important targets for therapeutic agents used in the treatment of neurological and psychiatric disorders. nih.gov Research into isoquinoline derivatives has revealed their potential to interact with dopamine receptors.
A study on two isoquinoline derivatives, 1-(2'-bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) and 1,2-demethyl-nuciferine, demonstrated their affinity for human D2, D3, and D4 dopamine receptors in the nanomolar range. nih.gov Functional assays showed that Br-BTHIQ acted as a partial agonist at the human D2 receptor, while 1,2-demethyl-nuciferine behaved as a full agonist. nih.gov These results indicate that the isoquinoline framework can serve as a template for the development of new dopamine D2 receptor ligands. The specific interaction of this compound with the D2 receptor has not been documented, but the findings from related compounds suggest that this is a viable area for future research.
Serotonin (B10506) (5-HT) Receptor Affinity (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
There is no specific data available from preclinical studies detailing the binding affinity of this compound for serotonin receptors, including the 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 subtypes. While research on the broader class of isoquinolinone derivatives has indicated that some of these compounds can interact with various serotonin receptors, these findings are not directly applicable to this compound. Studies on other bromo-substituted heterocyclic compounds, such as marine-inspired 5-bromo-indole alkaloids, have shown affinity for serotonin receptors, but this does not provide specific information for the compound . Without dedicated in vitro binding assays for this compound, its serotonin receptor affinity profile remains uncharacterized.
Studies on Oxidative Stress and DNA Protection
Specific investigations into the effects of this compound on oxidative stress and DNA protection have not been reported in the available literature. Consequently, there is no information regarding its potential ameliorative effects on oxidative DNA damage or its capacity to modulate antioxidant enzyme activity. Research on other classes of isoquinolinones, particularly phenolic isoquinolinones, has explored their antioxidant properties. However, these findings are related to different structural analogs and cannot be extrapolated to predict the activity of this compound.
There is no available data from preclinical models or in vitro assays to suggest that this compound has any protective effects against oxidative DNA damage.
The effect of this compound on the activity of antioxidant enzymes has not been a subject of published research. Therefore, its potential to modulate these enzymatic pathways is yet to be determined.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Elements for Biological Activity
The core 1(2H)-isoquinolinone structure is a key pharmacophore that mimics the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP enzymes. This allows it to bind to the enzyme's active site. nih.gov The primary point of interaction is the lactam (amide) group within the heterocyclic ring, which forms critical hydrogen bonds with the target enzyme. nih.gov Modifications to other parts of the molecule are used to fine-tune binding affinity, selectivity, and pharmacokinetic properties.
Systematic modifications of the isoquinolinone scaffold have generated a wealth of SAR data, particularly for PARP-1 inhibition. The potency of these inhibitors is significantly influenced by the substituents at various positions. For instance, the introduction of different groups can affect interactions with specific sub-pockets within the enzyme's active site, leading to enhanced or diminished activity.
Studies on related heterocyclic scaffolds like quinazolinone, a bioisostere of the isoquinolinone core, have shown that small alkyl or aryl groups at positions equivalent to the C-3 and C-4 of the isoquinolinone ring can modulate activity. nih.govrsc.org Furthermore, substitutions on the nitrogen atom of the lactam ring (N-2 position) have a profound effect on potency and metabolic stability. nih.gov
The following table summarizes the general impact of substituents on the activity of isoquinolinone-type PARP inhibitors, based on findings from various studies.
| Position of Substitution | Type of Substituent | General Impact on PARP-1 Inhibition | Reference |
| N-2 | Small alkyl, fluoroalkyl | Influences metabolic stability and potency. | nih.gov |
| C-3 | Biphenyl, Aryl groups | Can significantly increase anticancer activity. | nih.gov |
| C-4 | Phenyl, Alkyl groups | Modifications can alter binding and activity. | nih.gov |
| C-5, C-6, C-7, C-8 | Halogens, small alkyl, electron-donating/withdrawing groups | Modulates electronic properties, binding affinity, and selectivity. | rsc.orgacs.orgresearchgate.net |
While direct SAR studies on 5-Bromo-7-methyl-1(2H)-isoquinolinone are not extensively published, the roles of its specific substituents can be inferred from research on analogous compounds.
The 5-Bromo Group: Halogen atoms, particularly bromine, are often incorporated into drug candidates to enhance binding affinity and modulate electronic properties. The bromine atom at the C-5 position can act as a hydrophobic anchor, potentially forming halogen bonds or van der Waals interactions with the protein target. In studies of related isoquinoline (B145761) quinones, the introduction of an electron-withdrawing bromine atom at the C-6 or C-7 position was found to result in more cytotoxic derivatives, suggesting a significant electronic influence on the scaffold's reactivity. acs.org Similarly, in isoquinoline-1,3-diones, halogenation at the C-6 position played a crucial role in providing potency and selectivity. researchgate.net Therefore, the 5-bromo substituent is predicted to contribute to the binding affinity of the compound within the target's active site.
Molecular Modeling and Docking Simulations
Computational methods such as molecular modeling and docking are indispensable tools for understanding how isoquinolinone derivatives interact with their biological targets at an atomic level. These studies are predominantly focused on the PARP family of enzymes, particularly PARP-1. rsc.orgnih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For isoquinolinone-based PARP inhibitors, these simulations aim to place the molecule within the nicotinamide-binding pocket of the PARP-1 catalytic domain. ijpsnonline.com The docking scores obtained from these simulations provide an estimate of the binding affinity, which can be used to rank potential inhibitors before their synthesis and biological testing. nih.gov These computational models are crucial for the rational design of new derivatives with improved potency.
Docking studies have consistently revealed a conserved binding mode for isoquinolinone-based inhibitors within the PARP-1 active site. nih.gov The key interactions that anchor the molecule are:
Hydrogen Bonding: The lactam moiety of the isoquinolinone core is critical. The N-H group typically acts as a hydrogen bond donor to the backbone carbonyl of Glycine 863 (Gly863), while the lactam carbonyl oxygen acts as a hydrogen bond acceptor from the backbone N-H of Gly863. nih.gov An additional hydrogen bond is often observed between the lactam carbonyl and the hydroxyl group of Serine 904 (Ser904). nih.gov
π-π Stacking: The aromatic portion of the isoquinolinone ring system engages in a π-π stacking interaction with the side chain of Tyrosine 907 (Tyr907). nih.gov This interaction is a hallmark of PARP-1 inhibitor binding and contributes significantly to the affinity.
Hydrophobic and van der Waals Interactions: Substituents on the isoquinolinone ring, such as the 5-bromo and 7-methyl groups, can form additional hydrophobic and van der Waals contacts with other residues in the active site, such as Alanine (B10760859) 898, Lysine 903, and Leucine 713, further stabilizing the ligand-protein complex. nih.govresearchgate.net
Pharmacophore Modeling for Isoquinolinone Derivatives
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. For PARP-1 inhibitors, several pharmacophore models have been developed based on the crystal structures of known inhibitors bound to the enzyme. nih.goveurekaselect.com
A typical structure-based pharmacophore model for an isoquinolinone-type PARP-1 inhibitor includes the following features: nih.govresearchgate.net
| Pharmacophore Feature | Corresponding Structural Element | Interacting Residue(s) in PARP-1 |
| Hydrogen Bond Donor | Lactam N-H | Gly863 |
| Hydrogen Bond Acceptor | Lactam C=O | Gly863, Ser904 |
| Aromatic Ring | Fused benzene (B151609) ring of isoquinolinone | Tyr907 |
| Hydrophobic Feature | Aromatic ring system, other substituents (e.g., methyl) | Ala898, Leu713 |
These models serve as 3D search queries for virtual screening of large chemical databases to identify novel compounds that possess the required structural features for PARP-1 inhibition. nih.govresearchgate.net This approach has been successful in discovering new chemical scaffolds for potential development as anticancer agents.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how the structural features of this molecule might influence its biological effects. This is often achieved by comparing it to a series of structurally related isoquinolinone derivatives.
A typical QSAR study involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. These descriptors are then used as independent variables in a statistical model to predict the biological activity (the dependent variable).
For a series of isoquinolinone derivatives, relevant molecular descriptors might include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the molecular connectivity indices.
Electronic descriptors: These relate to the electron distribution in the molecule, including dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: These describe the size and shape of the molecule, such as molecular weight and van der Waals volume.
A hypothetical QSAR model for a series of isoquinolinone derivatives might take the form of a linear equation, such as:
log(1/C) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where:
log(1/C) represents the biological activity (e.g., the inverse of the half-maximal inhibitory concentration, IC₅₀).
logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.
LUMO is the energy of the lowest unoccupied molecular orbital.
MR is the molar refractivity, a measure of steric bulk.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The predictive power of a QSAR model is assessed using various statistical parameters. A robust model would typically have a high squared correlation coefficient (R²) and a high cross-validated R² (q²), indicating a good fit and predictive ability, respectively. bpasjournals.com
In a study on pyrimido-isoquinolin-quinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to understand the structure-activity relationships for antibacterial activity. nih.gov These models provide insights into how steric and electronic fields around the molecules influence their biological function. nih.gov Such approaches could theoretically be applied to this compound and its analogues to guide the design of new compounds with enhanced activity.
The following table illustrates the kind of statistical data that would be generated from a QSAR analysis of a series of hypothetical isoquinolinone derivatives.
| Statistical Parameter | Value | Description |
| R² (Squared Correlation Coefficient) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |
| q² (Cross-validated R²) | 0.75 | A measure of the predictive power of the model, determined by internal cross-validation. |
| F-statistic | 85.3 | Indicates the statistical significance of the regression model. |
| Standard Error of Estimate (s) | 0.21 | A measure of the average deviation of the predicted values from the observed values. |
Mechanisms of Action and Molecular Targeting
Investigation of Intracellular Signaling Pathways
No studies detailing the effects of 5-Bromo-7-methyl-1(2H)-isoquinolinone on intracellular signaling cascades were identified.
Identification of Molecular Targets and Binding Partners
There is no available data identifying specific molecular targets or binding partners for this compound.
Enzyme Active Site Interactions
Research on the interaction of this compound with enzyme active sites has not been published.
Receptor Binding Pocket Analysis through Site-Directed Mutagenesis
No studies involving site-directed mutagenesis to analyze the binding of this compound to any receptor have been found.
DNA Binding Properties and Interference with Nucleic Acid Metabolism
The potential for this compound to bind to DNA or interfere with nucleic acid metabolism has not been investigated in the available literature.
Impact on Cellular Processes (e.g., cell cycle, apoptosis, angiogenesis)
There are no published studies detailing the impact of this specific compound on fundamental cellular processes such as the cell cycle, apoptosis, or angiogenesis.
We are committed to providing accurate and well-sourced information. In this instance, the lack of primary research on this compound prevents the fulfillment of your request. We recommend monitoring scientific databases for any future research that may be published on this compound.
Preclinical Drug Discovery and Development Applications
5-Bromo-7-methyl-1(2H)-isoquinolinone as a Lead Compound
A lead compound is a chemical starting point for the development of a new drug. The isoquinoline (B145761) ring system, a key component of this compound, is found in a variety of bioactive molecules, including those with antitumor, antimicrobial, and analgesic properties. For instance, certain 3-bromo isoquinoline derivatives have been identified as potential lead molecules for the development of new analgesic and anti-inflammatory agents. This suggests that the broader isoquinoline scaffold has significant therapeutic potential.
While direct and extensive research on this compound as a lead compound is not widely published, the therapeutic activities of structurally related compounds underscore its potential. For example, derivatives of 5-bromo-7-azaindolin-2-one, which shares a similar bromo-substituted heterocyclic core, have been synthesized and evaluated for their antitumor activity. These studies provide a rationale for exploring this compound as a foundational structure for the development of new therapeutic agents, particularly in oncology.
Design and Synthesis of Novel Isoquinolinone Derivatives for Therapeutic Potential
The development of novel therapeutic agents often involves the chemical modification of a lead compound to enhance its efficacy and selectivity. For this compound, several strategies can be employed to generate a library of derivatives with potentially improved pharmacological profiles.
Scaffold Hopping Strategies
Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds that maintain the biological activity of a known active compound. This approach involves replacing the central core of a molecule while preserving the spatial arrangement of key functional groups responsible for its biological activity. While specific scaffold hopping examples for this compound are not detailed in publicly available literature, the general principle can be applied. For instance, the isoquinolinone core could be replaced with other bicyclic heteroaromatic systems to explore new chemical space and potentially discover compounds with improved drug-like properties.
Molecular Hybridization Approaches
Molecular hybridization involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) to create a new hybrid molecule with potentially enhanced or dual activity. This strategy could be applied to this compound by attaching other known bioactive moieties to its core structure. For example, incorporating fragments known to interact with specific biological targets, such as kinases or other enzymes implicated in disease, could lead to the development of potent and selective inhibitors.
Research on related structures, such as 5-bromo-7-azaindolin-2-one derivatives, has demonstrated the successful application of such design and synthesis strategies. In one study, a series of novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety were designed and synthesized. nih.gov These compounds were evaluated for their in vitro antitumor activity against various cancer cell lines. nih.gov The results revealed that many of the synthesized compounds exhibited broad-spectrum antitumor potency, with some being significantly more potent than the established anticancer drug Sunitinib. nih.gov
Table 1: In Vitro Antitumor Activity of Selected 5-Bromo-7-azaindolin-2-one Derivatives nih.gov
| Compound | HepG2 (IC₅₀ in µM) | A549 (IC₅₀ in µM) | Skov-3 (IC₅₀ in µM) |
| 23p | 2.357 | - | 3.012 |
| Sunitinib | 31.594 | - | 49.036 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
This data highlights how modifications to a similar bromo-substituted heterocyclic core can lead to potent antitumor agents, supporting the rationale for applying similar design and synthesis strategies to this compound.
In Vivo Preclinical Efficacy Studies (Focus on animal models, excluding clinical human trial data)
While in vitro studies provide valuable initial data, in vivo preclinical studies in animal models are crucial for evaluating the efficacy of a potential drug in a living organism.
Animal Behavioral Studies in CNS Research
Given the prevalence of the isoquinoline scaffold in neurologically active compounds, derivatives of this compound could be investigated for their potential effects on the central nervous system (CNS). Animal behavioral studies are essential for assessing such effects. These studies can include models for anxiety, depression, psychosis, and cognitive function. However, there is currently no publicly available data from animal behavioral studies specifically investigating this compound or its close analogs.
Future Research Directions for 5 Bromo 7 Methyl 1 2h Isoquinolinone
Exploration of Undiscovered Biological Activities
The isoquinoline (B145761) and isoquinolinone core structures are present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. nih.govacs.org Consequently, a significant avenue for future research on 5-Bromo-7-methyl-1(2H)-isoquinolinone lies in the comprehensive screening for novel biological activities beyond the currently established pharmacological profile of related compounds.
High-throughput screening (HTS) campaigns against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzyme families, could unveil previously unknown therapeutic applications. For instance, given that some isoquinoline derivatives have shown activity against kinases and phosphatases, it would be prudent to investigate the inhibitory potential of this compound against a broad spectrum of these enzymes, which are often implicated in cancer and inflammatory diseases. researchgate.net
Furthermore, exploring its effects on less conventional targets, such as protein-protein interactions or epigenetic modifiers, could open up new therapeutic avenues. Phenotypic screening in various disease models, such as cancer cell lines, inflammatory cell models, and infectious disease models, can also provide valuable insights into its potential therapeutic utility.
Table 1: Potential Biological Activities for Future Investigation
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Kinases (e.g., EGFR, VEGFR), PARP, Topoisomerases | Many isoquinolinone derivatives exhibit anticancer properties through inhibition of these key enzymes. nih.govnih.gov |
| Inflammation | COX, LOX, NF-κB signaling pathway | The anti-inflammatory effects of some isoquinolines suggest potential modulation of these pathways. |
| Infectious Diseases | Bacterial and fungal enzymes, viral proteases | The structural diversity of isoquinolinones makes them candidates for novel antimicrobial and antiviral agents. |
| Neurodegenerative Diseases | Cholinesterases, MAO, Beta-secretase (BACE1) | Certain isoquinoline alkaloids have shown neuroprotective effects, warranting investigation into related targets. |
Development of Advanced Synthetic Strategies for Complex Analogs
To fully explore the structure-activity relationship (SAR) of this compound and to optimize its potential therapeutic properties, the development of advanced and efficient synthetic strategies for the creation of a diverse library of complex analogs is paramount. While traditional methods for isoquinoline synthesis exist, modern synthetic chemistry offers a plethora of innovative techniques that can be applied to this scaffold. mdpi.commdpi.com
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce a wide variety of substituents at the bromine-bearing C5 position. This would allow for the exploration of how different functional groups at this position influence biological activity. Furthermore, C-H activation and functionalization methodologies offer a powerful tool for the direct modification of the isoquinolinone core, enabling the synthesis of analogs that are not readily accessible through traditional methods. nih.govdrugdiscoverytoday.com
The development of combinatorial and diversity-oriented synthesis approaches would facilitate the rapid generation of large libraries of this compound analogs. acs.orgnih.govfrontiersin.org These libraries could then be screened for a range of biological activities, accelerating the drug discovery process. The synthesis of stereochemically complex analogs, including those with chiral centers, could also lead to the discovery of compounds with improved potency and selectivity.
Integration of Artificial Intelligence and Machine Learning in Isoquinolinone Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be a powerful tool in accelerating the development of therapeutic agents based on the this compound scaffold. nih.govjcancer.org These computational approaches can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization.
In silico screening of virtual libraries of this compound analogs against various biological targets can be performed using molecular docking and molecular dynamics simulations. nih.govmdpi.comdrugdiscoverytoday.com This can help prioritize the synthesis of compounds with the highest predicted binding affinities and most favorable pharmacokinetic properties.
Machine learning models can be trained on existing data for isoquinolinone derivatives to predict the biological activity and physicochemical properties of novel, unsynthesized analogs. nih.govuniv.kiev.uanih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to identify the key structural features that contribute to a desired biological effect, guiding the design of more potent and selective compounds. researchgate.net
Table 2: Applications of AI and Machine Learning in Isoquinolinone Drug Discovery
| Application | Description | Potential Impact |
| Virtual Screening | Docking and simulation of virtual compounds against biological targets. mdpi.commdpi.com | Prioritization of synthetic efforts and identification of novel hits. |
| Predictive Modeling | ML models to predict bioactivity, toxicity, and ADME properties. nih.govuniv.kiev.uanih.gov | Rational design of compounds with improved properties. |
| De Novo Design | Generative models to design novel isoquinolinone structures with desired properties. | Exploration of novel chemical space and discovery of innovative drug candidates. |
| Retrosynthesis Planning | AI algorithms to predict efficient synthetic routes for complex analogs. frontiersin.orgeurekaselect.commdpi.comnih.gov | Acceleration of the chemical synthesis process. |
Potential for Combination Therapies with Existing Agents (preclinical perspective)
From a preclinical perspective, investigating the potential of this compound in combination with existing therapeutic agents is a promising research direction. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer, as they can enhance efficacy, overcome drug resistance, and reduce toxicity. mdpi.com
Given that many isoquinolinone derivatives have shown anticancer activity, a key area of investigation would be to assess the synergistic or additive effects of this compound when combined with standard-of-care chemotherapeutic agents or targeted therapies. For instance, preclinical studies have shown that certain isoquinolinone-based PARP inhibitors demonstrate remarkable antitumor efficacy both as single agents and in combination with chemotherapeutic agents in breast cancer models. nih.gov Another study highlighted the synergistic antitumor activity of the isoquinoline alkylating agent trabectedin (B1682994) when combined with PARP inhibitors in sarcoma preclinical models. researchgate.net
Furthermore, the potential for combining this compound with immunotherapy is an exciting avenue. nih.govfrontiersin.org Investigating whether this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors could lead to novel and more effective cancer treatment strategies. Preclinical studies could involve in vitro co-culture models of cancer cells and immune cells, as well as in vivo studies in animal models of various cancers. The combination of an isoquinolinone derivative with natural compounds like curcumin (B1669340) has also shown promise in preclinical models for synergistically inhibiting the 20S proteasome, a key target in cancer therapy. mdpi.com
Table 3: Potential Combination Therapy Strategies (Preclinical)
| Combination Partner | Rationale | Preclinical Models |
| Chemotherapy | Potential for synergistic cytotoxicity and overcoming drug resistance. | Cancer cell lines, patient-derived xenografts (PDX). |
| Targeted Therapy (e.g., PARP inhibitors, Kinase inhibitors) | Targeting multiple pathways to enhance anticancer effects. nih.govmdpi.com | Genetically engineered mouse models, cell-based assays. |
| Immunotherapy (e.g., Checkpoint inhibitors) | Modulation of the tumor microenvironment to enhance anti-tumor immunity. nih.govfrontiersin.org | Co-culture systems, syngeneic mouse models. |
| Natural Compounds (e.g., Curcumin) | Synergistic inhibition of key cellular targets. mdpi.com | In vitro enzyme assays, cell viability assays. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Bromo-7-methyl-1(2H)-isoquinolinone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized isoquinolinone scaffold. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) . Subsequent methylation at the 7-position may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) or nucleophilic substitution. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ for coupling reactions.
- Solvent optimization : Use of THF or DMF for solubility and reactivity.
- Temperature control : Avoiding excessive heat to prevent decomposition.
Yield and purity are monitored via HPLC (>95%) and NMR .
Q. What are the critical physicochemical properties of this compound, and how do they impact experimental design?
- Methodological Answer : Key properties include:
- Solubility : Limited in aqueous media but soluble in DMSO or DMF, necessitating stock solutions in polar aprotic solvents for biological assays .
- Stability : Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Storage at −20°C in anhydrous conditions is recommended .
- Melting point : Predicted ~200–220°C (based on analogs like 4-Bromo-6-(trifluoromethyl)-1(2H)-isoquinolinone) .
- These properties guide formulation for in vitro assays and synthetic handling.
Q. How is this compound characterized analytically, and what techniques validate structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C7, bromine at C5). Aromatic protons appear δ 7.2–8.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 252.0 for C₁₀H₈BrNO).
- HPLC : Purity >95% with reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of this compound, particularly in oncology or antimicrobial contexts?
- Methodological Answer :
- In vitro screening : Dose-response assays (e.g., IC₅₀ determination) against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT/WST-1 viability kits .
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide). Isoquinolinones like 3-acyl analogs induce G2/M arrest via MEK/ERK pathway inhibition .
- Target identification : Kinase profiling or thermal shift assays to identify binding partners.
Q. How do reaction mechanisms explain regioselectivity challenges during functionalization of this compound?
- Methodological Answer :
- Electrophilic substitution : Bromine at C5 directs further electrophiles to meta/para positions, but steric hindrance from the C7 methyl group may limit reactivity .
- Cross-coupling : Methyl groups enhance steric bulk, requiring optimized ligands (e.g., XPhos for Buchwald-Hartwig amination).
- Contradictions : Early methods produced isomer mixtures, but modern protocols using directing groups (e.g., -OMe) improve regioselectivity .
Q. How can researchers resolve contradictions in reported synthetic yields or isomer distributions for halogenated isoquinolinones?
- Methodological Answer :
- Byproduct analysis : LC-MS to identify side products (e.g., dibrominated isomers or dehalogenated species).
- Condition screening : Testing alternative brominating agents (e.g., CuBr₂ vs. NBS) or solvents (e.g., CH₃CN vs. DCM) .
- Computational modeling : DFT calculations predict thermodynamic favorability of substitution patterns, guiding experimental redesign .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
